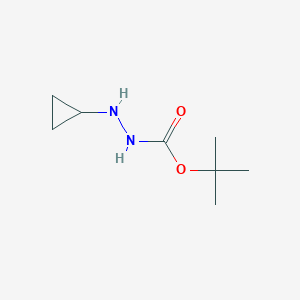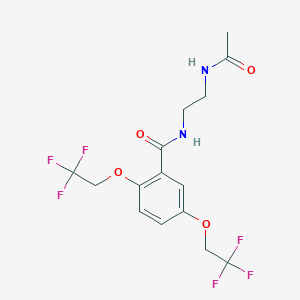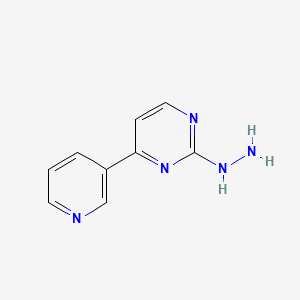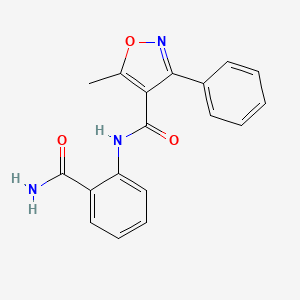
tert-Butyl 2-cyclopropylhydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 2-cyclopropylhydrazinecarboxylate, also known as tert-butyl 2-cyclopropylhydrazinecarboxylate, is a synthetic compound commonly used in laboratory experiments. It is a white crystalline solid with a molecular weight of 188.2 g/mol and a melting point of 109-111 °C. It is soluble in chloroform, methanol, and ethanol but insoluble in water. It is synthesized from the reaction of tert-butyl alcohol and cyclopropylhydrazinecarboxylic acid, and is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in organic reactions, and as a pharmaceutical intermediate.
Mechanism of Action
Tert-Butyl 2-cyclopropylhydrazinecarboxylate acts as a catalyst in the synthesis of organic compounds. It acts as a proton donor, facilitating the transfer of protons between molecules. This facilitates the formation of the desired product.
Biochemical and Physiological Effects
Tert-Butyl 2-cyclopropylhydrazinecarboxylate is not known to have any biochemical or physiological effects. It is not toxic or hazardous, and is not known to have any adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
The main advantage of using tert-Butyl 2-cyclopropylhydrazinecarboxylate in laboratory experiments is that it is highly soluble in organic solvents, making it easy to use in a variety of reactions. It is also relatively inexpensive and can be easily synthesized from commercially available starting materials. The main limitation of using tert-Butyl 2-cyclopropylhydrazinecarboxylate is that it is not very stable and may degrade over time.
Future Directions
The use of tert-Butyl 2-cyclopropylhydrazinecarboxylate in laboratory experiments is likely to continue to increase as it is an effective and inexpensive reagent. Potential future directions for research include exploring new applications for the compound, such as in the synthesis of pharmaceuticals, or in the development of new catalysts for organic reactions. Additionally, research into the stability of the compound and methods for improving its shelf life could be beneficial. Finally, further research into the mechanism of action of the compound and its effects on biochemical and physiological processes could be beneficial.
Synthesis Methods
Tert-Butyl 2-cyclopropylhydrazinecarboxylate is synthesized from the reaction of tert-Butyl 2-cyclopropylhydrazinecarboxylate alcohol and cyclopropylhydrazinecarboxylic acid. The reaction is carried out in an inert atmosphere at temperatures between 40-50°C. The reaction is catalyzed by anhydrous sodium sulfate, and the product is isolated by filtration and recrystallization.
Scientific Research Applications
Tert-Butyl 2-cyclopropylhydrazinecarboxylate has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in organic reactions, and as a pharmaceutical intermediate. It has been used to synthesize a variety of compounds, including phenylacetic acid, benzyl alcohol, and benzaldehyde. It has also been used to catalyze the formation of polymers and cyclic compounds.
properties
IUPAC Name |
tert-butyl N-(cyclopropylamino)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-9-6-4-5-6/h6,9H,4-5H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXNNLJMXTWNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-cyclopropylhydrazinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine](/img/structure/B2791088.png)


![3-ethyl-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2791094.png)
![2-[(3-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2791095.png)


![1-[4-(4-Chlorophenyl)phenyl]sulfonyl-4-methylpiperazine](/img/structure/B2791100.png)
![N-(4-nitrophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2791101.png)
![N-[(3-Chlorophenyl)methyl]-N-propan-2-yloxirane-2-carboxamide](/img/structure/B2791103.png)
![4-Cyclobutoxythieno[2,3-d]pyrimidine](/img/structure/B2791104.png)


![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2791110.png)